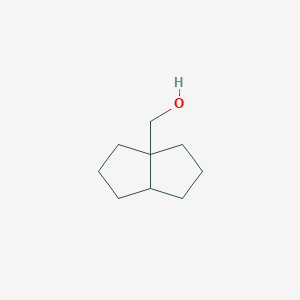
N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride: is a chemical compound with the molecular formula C8H24Cl3N3 and a molecular weight of 268.7 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is known for its role in various biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride typically involves the reaction of butane-1,3-diamine with 4-aminobutylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the trihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include amine oxides, primary amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride is used as a reagent in the synthesis of various organic compounds. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is used to study the effects of polyamines on cellular functions. It is involved in the regulation of cell growth and differentiation .
Medicine: In medical research, this compound is investigated for its potential therapeutic applications, including its role in modulating immune responses and as a potential treatment for certain diseases .
Industry: Industrially, this compound is used in the production of polymers and other materials. It is also used as a stabilizer in various chemical processes .
Mecanismo De Acción
The mechanism of action of N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride involves its interaction with cellular components, particularly polyamines. It binds to specific molecular targets, influencing cellular pathways related to growth and differentiation . The compound’s effects are mediated through its ability to modulate the activity of enzymes and other proteins involved in these pathways .
Comparación Con Compuestos Similares
Spermidine trihydrochloride: Similar in structure and function, used in cellular regulation.
N-(3-Aminopropyl)-1,4-butanediamine trihydrochloride: Another polyamine with similar applications.
Uniqueness: N1-(4-Aminobutyl)butane-1,3-diamine trihydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it valuable in research settings where precise modulation of cellular pathways is required .
Propiedades
IUPAC Name |
1-N-(4-aminobutyl)butane-1,3-diamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3.3ClH/c1-8(10)4-7-11-6-3-2-5-9;;;/h8,11H,2-7,9-10H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPGJECDSLGNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCCCCN)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylate](/img/structure/B6601348.png)

![[1-(bromomethyl)cyclopropyl]methanol](/img/structure/B6601358.png)



![2-{3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B6601383.png)
![[2-(2-aminoethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B6601397.png)




